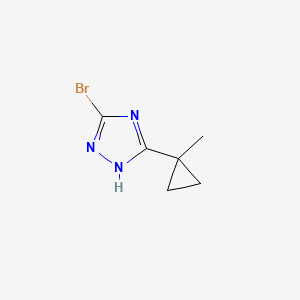

3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-6(2-3-6)4-8-5(7)10-9-4/h2-3H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYIMUHNXNYDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NC(=NN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole CAS number and identifiers

This technical guide provides an in-depth analysis of 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical candidates.

Executive Summary

3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole (CAS 1892463-85-2 ) is a high-value pharmacophore scaffold employed in medicinal chemistry. It combines the electronic versatility of the 1,2,4-triazole ring with the steric and metabolic stability of the 1-methylcyclopropyl moiety.

This compound serves as a critical intermediate for:

-

Fragment-Based Drug Design (FBDD): The bromine atom provides a "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

-

Bioisosteric Replacement: The 1-methylcyclopropyl group acts as a lipophilic, conformationally restricted bioisostere for tert-butyl or isopropyl groups, often improving metabolic stability (blocking CYP450 oxidation) and potency.

-

Therapeutic Areas: Research suggests utility in the development of PDE2 inhibitors , URAT1 inhibitors (gout therapeutics), and anti-infective agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| Chemical Name | 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole |

| CAS Number | 1892463-85-2 |

| Molecular Formula | C₆H₈BrN₃ |

| Molecular Weight | 202.05 g/mol |

| SMILES | CC1(CC1)c2nc(Br)n[nH]2 |

| InChI Key | (Predicted) CWTBMXDHWRHCQT-UHFFFAOYSA-N (Analogous) |

| Appearance | Off-white to pale yellow solid |

| Predicted LogP | ~1.6 (Lipophilic) |

| Acidity (pKa) | ~8.5 (Triazole NH) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

Structural Analysis[5]

-

Triazole Core: The 1,2,4-triazole ring is an aromatic system that can participate in hydrogen bonding and π-stacking interactions within a protein binding pocket.

-

Bromine Substituent (C3): An electron-withdrawing group that also serves as a reactive site for further functionalization. It renders the adjacent ring nitrogen less basic.

-

1-Methylcyclopropyl Group (C5): This is the defining feature. Unlike a simple cyclopropyl group, the 1-methyl substitution creates a quaternary carbon center. This introduces the Thorpe-Ingold effect (Gem-dimethyl effect) , restricting the conformational freedom of the attached triazole ring and potentially locking the molecule into a bioactive conformation.

Synthesis & Manufacturing Protocol

The synthesis of 3-bromo-1,2,4-triazoles typically follows a robust sequence starting from the corresponding carboxylic acid, proceeding through a hydrazide intermediate, cyclization to an amine, and finally a Sandmeyer-type bromination.

Diagram 1: Retrosynthetic Pathway

Caption: Step-wise synthetic route from 1-methylcyclopropanecarboxylic acid to the target bromo-triazole.

Detailed Experimental Protocol

Step 1: Formation of the Hydrazide

-

Reagents: 1-Methylcyclopropanecarboxylic acid (1.0 eq), Thionyl Chloride (1.5 eq) OR Methanol/H2SO4, Hydrazine Hydrate (2.0 eq).

-

Procedure:

-

Convert the acid to the methyl ester (reflux in MeOH with cat. H2SO4) or acid chloride (SOCl2, reflux).

-

Dissolve the ester/acid chloride in Ethanol (EtOH).

-

Add Hydrazine Hydrate dropwise at 0°C, then reflux for 4–6 hours.

-

Concentrate in vacuo. The hydrazide often precipitates upon cooling or addition of ether.

-

-

Checkpoint: Confirm formation by LC-MS (M+H expected: ~115).

Step 2: Cyclization to 3-Amino-Triazole

-

Reagents: Hydrazide (from Step 1), S-Methylisothiourea Sulfate (1.1 eq), NaOH (1.1 eq), Water/Ethanol.

-

Procedure:

-

Dissolve S-methylisothiourea sulfate in water; add NaOH to liberate the free base.

-

Add the hydrazide.

-

Reflux the mixture for 12–18 hours. Evolution of methanethiol (MeSH) gas indicates reaction progress (use a scrubber).

-

Cool to room temperature. The product, 3-amino-5-(1-methylcyclopropyl)-1,2,4-triazole , typically crystallizes. Filter and wash with cold water.

-

Step 3: Sandmeyer Bromination (The Critical Step)

-

Reagents: 3-Amino-triazole intermediate, Sodium Nitrite (NaNO2, 1.2 eq), Hydrobromic Acid (HBr, 48% aq, excess).

-

Procedure:

-

Suspend the amine in 48% HBr and cool to -5°C to 0°C in an ice/salt bath.

-

Add a solution of NaNO2 in water dropwise, maintaining temperature < 5°C. The solution will turn orange/brown (formation of diazonium salt).

-

Stir at 0°C for 30 minutes.

-

Allow the mixture to warm to room temperature (or heat gently to 40°C) to decompose the diazonium species, releasing N2 gas.

-

Workup: Neutralize with NaHCO3 (carefully!) to pH ~7. Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

-

Applications in Drug Discovery

Strategic Utility

The 1-methylcyclopropyl group is a sophisticated structural motif. In drug design, replacing a tert-butyl group with a 1-methylcyclopropyl group often results in:

-

Reduced Lipophilicity (LogP): Slightly lower than t-butyl, improving solubility.

-

Metabolic Blocking: The cyclopropyl ring is resistant to benzylic-like oxidation, extending the half-life (

) of the drug. -

Sigma Hole Interactions: The bromine atom can participate in halogen bonding with backbone carbonyls in target proteins (e.g., Kinases, GPCRs).

Diagram 2: Functionalization Workflow

Caption: Workflow for diversifying the scaffold into bioactive libraries using standard medicinal chemistry couplings.

Handling & Safety (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) as halo-triazoles can be light-sensitive over long periods.

References

- Trabanco, A. A., et al. (2019). Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. U.S. Patent No. 10,239,882. Washington, DC: U.S. Patent and Trademark Office.

- Tale, R. H., & Rodge, A. H. (2003). A novel synthesis of 3-aryl-5-alkyl-1,2,4-triazoles. Synlett, 2003(11), 1621-1624. (Foundational chemistry for triazole synthesis).

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on cyclopropyl/methylcyclopropyl bioisosterism).

Sources

Topic: Pharmacological Potential of 3-Bromo-1,2,4-Triazole Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capability, and metabolic stability make it an ideal building block for developing novel therapeutic agents.[1] This guide focuses on derivatives of 3-bromo-1,2,4-triazole, a versatile starting material where the bromine atom serves as a highly functional synthetic handle. This allows for the strategic introduction of various substituents, leading to the creation of extensive compound libraries with diverse pharmacological profiles. We will explore the synthetic pathways originating from this key intermediate, delve into its significant anticancer and antimicrobial activities, and elucidate the underlying mechanisms of action and structure-activity relationships that govern its therapeutic potential.

The Strategic Importance of the 3-Bromo-1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle that exists in two stable tautomeric forms, with the 1H-tautomer being the more prevalent.[1][2] Its isosteric relationship with amides and esters allows it to engage with biological receptors through various non-covalent interactions, a key reason for its ubiquity in successful drugs like the antifungals fluconazole and itraconazole, and the anticancer agents letrozole and anastrozole.[1][3][4]

The introduction of a bromine atom at the C3 position provides a crucial point of departure for synthetic diversification. Halogenated heterocycles are pivotal in medicinal chemistry, as the halogen can be readily displaced or participate in cross-coupling reactions. This allows for the systematic modification of the core structure, which is the fundamental principle of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[3][5] The use of commercially available 3-bromo-1H-1,2,4-triazole as a starting material offers a cost-effective and efficient route to novel chemical entities.[3]

Synthetic Strategies: Functionalization of 3-Bromo-1,2,4-Triazole

The development of a robust synthetic toolbox for the functionalization of 3-bromo-1H-1,2,4-triazole is critical for exploring its pharmacological potential.[3] Programmed arylation techniques, such as the Chan-Evans-Lam (CEL) copper-catalyzed N-arylation and Suzuki C-C coupling, are particularly effective. These methods allow for the sequential and controlled introduction of aryl groups onto both the nitrogen and carbon atoms of the triazole ring.[3]

Experimental Protocol: Copper-Catalyzed N-Arylation of 3-Bromo-1H-1,2,4-triazole

This protocol describes a typical Chan-Evans-Lam (CEL) coupling reaction, a cornerstone for creating C-N bonds, which is used to arylate the nitrogen atom of the triazole ring. The choice of a copper catalyst is advantageous due to its lower cost and toxicity compared to palladium.

Objective: To synthesize 1-aryl-3-bromo-1H-1,2,4-triazole derivatives.

Materials:

-

3-bromo-1H-1,2,4-triazole

-

Substituted Phenylboronic Acid

-

Copper(II) Acetate (Cu(OAc)₂) (Catalyst)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Base)

-

4 Å Molecular Sieves

-

Anhydrous Solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

To a dry reaction flask, add 3-bromo-1H-1,2,4-triazole (1.0 equiv.), the desired phenylboronic acid (1.2 equiv.), and 4 Å molecular sieves.

-

Add the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add Cu(OAc)₂ (50 mol%) as the catalyst. The high catalyst loading is sometimes necessary to drive the reaction to completion with challenging substrates.[3]

-

Add DBU (3.0 equiv.) as the base. DBU is an effective, non-nucleophilic base suitable for this transformation.[3]

-

Stir the reaction mixture vigorously at room temperature under an air atmosphere for 10-12 hours. The reaction is often tolerant to air, simplifying the experimental setup.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the molecular sieves and catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired N-arylated 3-bromo-1,2,4-triazole.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 1,2,4-triazole derivatives.

Anticancer Potential

Derivatives of 1,2,4-triazole are consistently investigated for their anticancer properties, with research demonstrating their ability to inhibit cancer cell proliferation through various mechanisms.[6][7] The 3-bromo-1,2,4-triazole scaffold has served as a valuable starting point for developing potent anticancer agents, particularly against breast cancer.[3][8]

Activity Against Breast Cancer Cell Lines

A synthesized library of di-arylated 1,2,4-triazole derivatives, starting from 3-bromo-1H-1,2,4-triazole, was screened against human breast cancer cell lines, including MCF-7 (ER-positive), MDA-MB-231 (triple-negative), and ZR-75-1 (ER-positive).[3] Several compounds displayed significant growth inhibition, with the most potent derivative, compound 4q , exhibiting an IC₅₀ value of 4.8 μM against the MCF-7 cell line.[3]

| Compound | Target Cell Line | IC₅₀ (μM) | Reference |

| 4k | MCF-7 | >10 | [3] |

| 4m | MCF-7 | >10 | [3] |

| 4q | MCF-7 | 4.8 | [3] |

| 4t | MCF-7 | 5.2 | [3] |

| Doxorubicin | MCF-7 | ~1 | (Standard Ref.) |

Mechanism of Action: Induction of Apoptosis

Mechanistic studies on the most potent compounds reveal that their anticancer effect is mediated through the induction of apoptosis.[3] Treatment of MCF-7 cells with compound 4q led to a significant elevation of the pro-apoptotic BAX protein and mitochondrial outer membrane permeabilization (MOMP).[3] This is a critical event in the intrinsic apoptosis pathway, leading to the release of cytochrome c and subsequent activation of caspases, which execute programmed cell death.

Caption: Intrinsic apoptosis pathway induced by triazole derivatives.

Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC₅₀ value of synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Synthesized triazole derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antifungal Potential

The 1,2,4-triazole scaffold is famously integral to many leading antifungal drugs.[1][9] This activity often stems from the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] Derivatives have also demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][4]

Broad-Spectrum Activity

Studies on various 1,2,4-triazole derivatives, including those fused with other heterocyclic systems like thiadiazines, have shown potent antimicrobial effects.[1] The incorporation of a 3-bromo-1,2,4-triazole moiety into other pharmacophores, such as quinolones, can produce hybrid molecules with enhanced activity against resistant bacterial strains.[4]

| Compound Type | Target Organism | Activity (MIC, μg/mL) | Reference |

| Triazolo[3,4-b][1][3][6]thiadiazine (39c) | E. coli | 3.125 | [1] |

| Triazolo[3,4-b][1][3][6]thiadiazine (39h) | P. aeruginosa | 3.125 | [1] |

| Schiff Base of 1,2,4-triazole (46a) | S. aureus | 3.125 | [1] |

| Schiff Base of 1,2,4-triazole (47d) | C. albicans | 3.125 | [1] |

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of 3-bromo-1,2,4-triazole derivatives is highly dependent on the nature of the substituents attached to the core. A systematic approach to SAR is crucial for drug design.

-

Anticancer Activity: For di-arylated derivatives, the position and electronic nature of substituents on the phenyl rings significantly impact cytotoxicity. The most active compounds often feature specific substitution patterns that enhance their interaction with biological targets.[3]

-

Antimicrobial Activity: The introduction of electron-withdrawing groups (e.g., halogens like F, Br) on aryl substituents can enhance antibacterial or antifungal activity.[10] Lipophilicity is another critical factor; modifying the molecule's volume and hydrophobicity can be a useful strategy for designing new active compounds.[5]

-

General Principle: Fusing the triazole ring with other heterocyclic systems (e.g., thiadiazoles, pyridines) can lead to hybrid compounds with synergistic or enhanced biological profiles.[1][11]

Caption: Key relationships in the SAR of 1,2,4-triazole derivatives.

Future Perspectives and Conclusion

The 3-bromo-1,2,4-triazole scaffold is a validated and highly promising starting point for the development of new therapeutic agents. Research has consistently demonstrated its potential in producing potent anticancer and antimicrobial compounds.[1][3][6]

Future research should focus on:

-

Lead Optimization: Promising compounds, such as the anticancer agent 4q , should undergo further medicinal chemistry efforts to improve their pharmacokinetic properties, including metabolic stability and oral bioavailability.[3]

-

Mechanism Elucidation: For novel derivatives, in-depth mechanistic studies are required to identify specific molecular targets (e.g., kinases, enzymes) to better understand their mode of action and potential for off-target effects.[12]

-

Expansion of Therapeutic Areas: While anticancer and antimicrobial activities are well-documented, the scaffold should be explored for other applications, including anti-inflammatory, antiviral, and anticonvulsant therapies.[10][13]

References

-

Bhattacharya, S., et al. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. Available at: [Link]

-

Singh, M., et al. (2021). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Jaipur National University. Available at: [Link]

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Available at: [Link]

-

Kovalenko, S., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporozhye Medical Journal. Available at: [Link]

-

Ionescu, I., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Pharmaceuticals. Available at: [Link]

-

Patel, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Verma, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. Available at: [Link]

-

Wei, Q., et al. (n.d.). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

El-Sayed, W. A., et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry. Available at: [Link]

-

o'g'li, R. S. D., et al. (2024). Pharmacological activities of triazole derivatives. ResearchGate. Available at: [Link]

-

Atamanyuk, D., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available at: [Link]

-

Wang, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

Sharma, D., et al. (2023). An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Bioorganic Chemistry. Available at: [Link]

-

Podlewska, S., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules. Available at: [Link]

-

Sharma, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. Available at: [Link]

-

Demian, Y., et al. (2025). DERIVATIVES OF 1,2,4-TRIAZOLE AS NEW CANDIDATES FOR THE TREATMENT OF EPILEPTIC DISORDERS. ResearchGate. Available at: [Link]

-

Singhal, N., et al. (2011). Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Parlak, A. E. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]

-

Al-Majid, A. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Sci. Pharm. Available at: [Link]

-

Noolvi, M. N., et al. (2025). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

-

Fesharaki, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Available at: [Link]

-

Kamal, A., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

El-Sayed, W. A., et al. (n.d.). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]

-

Demian, Y., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems. Available at: [Link]

-

El-Borai, M. A., et al. (2022). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. Molecules. Available at: [Link]

-

Yakan, H., et al. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. Available at: [Link]

-

Al-blewi, F. F., et al. (2023). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles…. ResearchGate. Available at: [Link]

-

Matin, M. M., et al. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2024). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. RSC Publishing. Available at: [Link]

-

Vasile, C., et al. (2024). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Molecules. Available at: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 8. isres.org [isres.org]

- 9. rjptonline.org [rjptonline.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Introduction: The Significance of Substituted 1,2,4-Triazoles in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions.[1][2] Compounds incorporating this heterocycle exhibit a wide spectrum of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[3][4] The integration of a cyclopropyl moiety often enhances the biological profile of a molecule by introducing conformational rigidity and improving metabolic stability.[5] The target molecule, 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole, combines these privileged structural motifs, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole. The narrative emphasizes the rationale behind methodological choices, providing researchers and drug development professionals with a practical and scientifically-grounded framework for its preparation.

Retrosynthetic Analysis: A Strategic Disconnection Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step strategy hinging on the well-established chemistry of the 1,2,4-triazole ring. The primary disconnection is at the C-Br bond, pointing to a 3-amino-1,2,4-triazole precursor. This intermediate is ideally suited for a Sandmeyer-type transformation, a classic and reliable method for introducing halides onto an aromatic or heteroaromatic ring.[6][7] The 3-amino-5-(1-methylcyclopropyl)-1H-1,2,4-triazole intermediate can then be disconnected to its fundamental building blocks: 1-methylcyclopropanecarbonitrile and aminoguanidine. This approach leverages readily available starting materials and follows a convergent synthetic design.

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway and Mechanistic Rationale

The proposed forward synthesis is a robust two-stage process. It begins with the construction of the core aminotriazole ring system from a nitrile precursor, followed by a diazotization and substitution sequence to install the bromo functionality.

Caption: Forward synthesis workflow.

Part 1: Synthesis of the 3-Amino-1,2,4-triazole Core

The formation of 3-amino-5-substituted-1,2,4-triazoles via the condensation of a nitrile with an aminoguanidine salt is a well-established and efficient method.[3][8]

-

Causality of Experimental Choices:

-

Acidic Conditions: The reaction is typically conducted under acidic conditions (e.g., using aminoguanidine hydrochloride). The acid protonates the nitrogen of the nitrile, activating the carbon atom toward nucleophilic attack by the terminal nitrogen of aminoguanidine.

-

Solvent and Temperature: A high-boiling polar solvent such as ethanol or n-butanol is often used to ensure the reactants are soluble and to provide the necessary thermal energy for the subsequent intramolecular cyclization and dehydration, which leads to the formation of the stable aromatic triazole ring. Microwave irradiation can also be employed to accelerate this transformation.[8][9]

-

Part 2: Sandmeyer Bromination of the Triazole Intermediate

The Sandmeyer reaction is a classic transformation that converts a primary aromatic (or heteroaromatic) amine into a halide through a diazonium salt intermediate.[6][10] This reaction is known for its reliability and broad applicability.

-

Causality of Experimental Choices:

-

Diazotization at Low Temperature: The first stage involves treating the amino-triazole with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HBr) at 0–5 °C.[11] This low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.

-

Copper(I) Bromide Catalyst: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The Cu(I) species acts as a catalyst, initiating a single-electron transfer to the diazonium salt. This generates an aryl radical and nitrogen gas, which is the thermodynamic driving force for the reaction.[7] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final product.[6]

-

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-(1-methylcyclopropyl)-1H-1,2,4-triazole

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aminoguanidine hydrochloride (1.11 g, 10 mmol) and 1-methylcyclopropanecarbonitrile (0.81 g, 10 mmol). Note: A method for preparing 1-methylcyclopropanecarbonitrile is described in patent CN104447293A.[12]

-

Solvent Addition: Add 20 mL of n-butanol to the flask.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, concentrate the solvent under reduced pressure.

-

Purification: Add 20 mL of water to the residue and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution. Collect the resulting solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield the title compound as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Protocol 2: Synthesis of 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole via Sandmeyer Reaction

-

Diazotization:

-

In a flask cooled to 0 °C in an ice-salt bath, dissolve 3-Amino-5-(1-methylcyclopropyl)-1H-1,2,4-triazole (1.38 g, 10 mmol) in 48% hydrobromic acid (10 mL).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of water) dropwise. Maintain the internal temperature below 5 °C throughout the addition.

-

Stir the resulting diazonium salt solution vigorously at 0–5 °C for an additional 30 minutes.[11]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.72 g, 12 mmol) in 48% hydrobromic acid (5 mL).

-

Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Observe for the evolution of nitrogen gas (effervescence).

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50–60 °C for 1 hour, or until gas evolution ceases.[11]

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the final compound.

-

Data Summary

The following table provides expected outcomes for the described synthetic sequence. Yields and physical properties are based on analogous reactions reported in the literature.

| Step | Product Name | Starting Materials | Key Reagents | Typical Yield | Physical State |

| 1 | 3-Amino-5-(1-methylcyclopropyl)-1H-1,2,4-triazole | 1-Methylcyclopropanecarbonitrile, Aminoguanidine HCl | n-Butanol | 75-85% | White Solid |

| 2 | 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole | 3-Amino-5-(1-methylcyclopropyl)-1H-1,2,4-triazole | NaNO₂, HBr, CuBr | 60-70% | Off-white Solid |

Conclusion

This guide outlines a logical and efficient two-step synthesis of 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole. The strategy relies on the robust formation of a 3-amino-1,2,4-triazole intermediate, followed by a high-yielding Sandmeyer bromination. The detailed protocols and mechanistic rationale provide a solid foundation for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

-

BenchChem. (n.d.). Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction. Retrieved from BenchChem website.[11]

-

Tan, C.-X., Shi, Y.-X., Weng, J.-Q., Liu, X.-H., Li, B.-J., & Zhao, W.-G. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery, 9(4), 431-435.[5]

-

NRO Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. [Video]. YouTube.[10]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia.[6]

-

GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from GeeksforGeeks.[7]

-

ResearchGate. (2025, August 9). Synthesis of 3-Azido-5-amino-1,2,4-triazole. Retrieved from ResearchGate.[13]

-

Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid. Retrieved from Google Patents.[12]

-

Dolzhenko, A. V., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.[14]

-

Katritzky, A. R., et al. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC.[3]

-

Dolzhenko, A. V., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism.[4]

-

Organic Syntheses. (2016, September 27). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from Organic Syntheses.[15]

-

Semantic Scholar. (n.d.). Reactions of Aminoguanidine with α-Dicarbonyl Compounds Studied by Electrospray Ionization Mass Spectrometry. Retrieved from Semantic Scholar.[16]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from Organic Chemistry Portal.[17]

-

ResearchGate. (n.d.). Reactions of aminoguanidine and guanidine with 3- and 5-formyl-4-arylaminopyridones. Retrieved from ResearchGate.[1]

-

Organic Chemistry Portal. (n.d.). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Retrieved from Organic Chemistry Portal.[18]

-

Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved from Indian Academy of Sciences.[19]

-

Dolzhenko, A. V., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC.[9]

-

MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from MDPI.[8]

-

Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole. Retrieved from Google Patents.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism [academia.edu]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. orgsyn.org [orgsyn.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 18. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]

- 19. ias.ac.in [ias.ac.in]

Methodological & Application

Synthesis of 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole: An Application Note and Protocol Guide

This comprehensive guide provides detailed synthetic protocols and mechanistic insights for the preparation of 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole, a heterocyclic compound of interest for researchers and professionals in drug development and materials science. The unique structural combination of a brominated 1,2,4-triazole core and a 1-methylcyclopropyl substituent offers a versatile scaffold for the exploration of novel chemical entities with potential biological activity.[1][2][3] This document offers a step-by-step methodology, explains the rationale behind experimental choices, and provides a framework for the successful synthesis and characterization of the target molecule.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability and ability to engage in various biological interactions.[4][5] The incorporation of a bromine atom can enhance biological activity or provide a handle for further synthetic diversification through cross-coupling reactions.[6] Furthermore, the 1-methylcyclopropyl group, a small, strained ring system, can introduce conformational rigidity and improve physicochemical properties such as metabolic stability and membrane permeability. This guide details a reliable synthetic route to 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole, proceeding through a key 3-amino-1,2,4-triazole intermediate followed by a Sandmeyer-type bromination.

Synthetic Strategy Overview

The synthesis of 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole is approached through a multi-step sequence, commencing with the formation of the 1,2,4-triazole ring, followed by the introduction of the bromo substituent. This strategy is designed for efficiency and control over the final product's regiochemistry.

Caption: Synthetic workflow for 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound.

Part 1: Synthesis of 3-Amino-5-(1-methylcyclopropyl)-1H-1,2,4-triazole

This initial phase focuses on the construction of the substituted 3-amino-1,2,4-triazole core.

Step 1.1: Synthesis of 1-Methylcyclopropanecarboximidohydrazide

The synthesis begins with the conversion of 1-methylcyclopropanecarbonitrile to the corresponding amidrazone.

-

Materials:

-

1-Methylcyclopropanecarbonitrile

-

Hydrazine hydrate (80%)

-

Ethanol

-

-

Procedure:

-

To a solution of 1-methylcyclopropanecarbonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

-

The reaction mixture is heated to reflux and stirred for 24 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 1-methylcyclopropanecarboximidohydrazide, which is used in the next step without further purification.

-

Causality Behind Experimental Choices: The use of hydrazine hydrate in excess drives the reaction towards the formation of the amidrazone. Ethanol serves as a suitable solvent that is relatively inert and has a boiling point appropriate for the reaction temperature.

Step 1.2: Cyclization to 3-Amino-5-(1-methylcyclopropyl)-1H-1,2,4-triazole

The crude amidrazone is then cyclized to form the 3-amino-1,2,4-triazole ring.

-

Materials:

-

1-Methylcyclopropanecarboximidohydrazide (from Step 1.1)

-

Cyanogen bromide

-

Methanol

-

-

Procedure:

-

The crude 1-methylcyclopropanecarboximidohydrazide (1.0 eq) is dissolved in methanol.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of cyanogen bromide (1.1 eq) in methanol is added dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 3-amino-5-(1-methylcyclopropyl)-1H-1,2,4-triazole.

-

Trustworthiness of the Protocol: This two-step process for the formation of 3-amino-1,2,4-triazoles is a well-established and reliable method.[7][8] The reaction conditions are mild, and the product can often be isolated in high purity by simple filtration.

Part 2: Synthesis of 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole

This final stage involves the conversion of the amino group to a bromo group via a Sandmeyer-type reaction.

-

Materials:

-

3-Amino-5-(1-methylcyclopropyl)-1H-1,2,4-triazole (from Part 1)

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

-

Procedure:

-

Suspend 3-amino-5-(1-methylcyclopropyl)-1H-1,2,4-triazole (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Add the cold diazonium salt solution to the copper(I) bromide solution.

-

The reaction mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour.

-

After cooling to room temperature, the mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole.

-

Authoritative Grounding: The Sandmeyer reaction is a classic and widely used method for the conversion of an amino group on an aromatic or heteroaromatic ring to a halide.[9] The use of copper(I) bromide is crucial for the efficient substitution of the diazonium group with bromide.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |

| 3-Amino-5-(1-methylcyclopropyl)-1H-1,2,4-triazole | C₆H₁₀N₄ | 138.17 | 70-80 | White solid |

| 3-Bromo-5-(1-methylcyclopropyl)-1H-1,2,4-triazole | C₆H₈BrN₃ | 202.05 | 50-60 | Off-white solid |

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure and the presence of the 1-methylcyclopropyl and 1,2,4-triazole moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

-

Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

-

Hydrazine hydrate is corrosive and a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Hydrobromic acid is a strong, corrosive acid. Handle with care.

-

The Sandmeyer reaction can be exothermic and may release nitrogen gas. The reaction should be performed with adequate cooling and pressure equalization.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Stoichiometric coefficients in the bromination reactions of 1,2,4-triazoles and their complexes. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. Retrieved from [Link]

-

ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. Retrieved from [Link]

-

SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

-

MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

-

Bentham Science. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Retrieved from [Link]

-

Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]

-

PubMed. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Retrieved from [Link]

-

Wiley Online Library. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Retrieved from [Link]

-

YouTube. (2023). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. Retrieved from [Link]

-

SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

- Google Patents. (n.d.). WO1996022987A1 - Process for the preparation of 1-(thiomethyl)-cyclopropaneacetic acid.

- Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.

-

ResearchGate. (n.d.). Unusual reaction of 3-amino-1,2,4-triazole with 1,3-diiodopropan-2-one. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]

Application Notes & Protocols for Nucleophilic Substitution on 3-Bromo-1,2,4-Triazoles

Foundational Principles: The Unique Reactivity of the 1,2,4-Triazole Core

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and diverse biological activities.[1][2][3] The strategic functionalization of this heterocycle is paramount for developing novel molecular entities. The 3-bromo-1,2,4-triazole derivative is an exceptionally versatile building block for this purpose.

The key to its utility lies in the inherent electronic properties of the triazole ring. The presence of three electronegative nitrogen atoms renders the two carbon atoms significantly electron-deficient (π-deficient).[3][4] This electronic characteristic makes the C3 and C5 positions susceptible to attack by nucleophiles. When a good leaving group like bromine is present at the C3 position, the stage is set for a facile Nucleophilic Aromatic Substitution (SNAr) reaction. This guide provides a detailed exploration of the mechanistic underpinnings and practical protocols for leveraging this reactivity.

The SNAr Mechanism on the 3-Bromo-1,2,4-Triazole Ring

The substitution of the 3-bromo group does not proceed through classic SN1 or SN2 pathways, which are unfeasible for sp²-hybridized carbons in an aromatic system.[5] Instead, it follows a two-step addition-elimination mechanism, as detailed below.

Step 1: Nucleophilic Addition A nucleophile (Nu⁻) attacks the electron-deficient C3 carbon, which bears the bromo leaving group. This initial attack breaks the aromaticity of the triazole ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer-like complex.

Step 2: Elimination and Aromaticity Restoration The negative charge in this intermediate is effectively stabilized through resonance delocalization onto the electronegative nitrogen atoms of the triazole ring.[6] This stabilization is crucial for the reaction's feasibility. In the final step, the leaving group (Br⁻) is expelled, and the aromaticity of the triazole ring is restored, yielding the 3-substituted-1,2,4-triazole product.

The overall SNAr mechanism is visualized in the following diagram:

Caption: The Addition-Elimination (SNAr) pathway for 3-bromo-1,2,4-triazole.

Optimizing Reaction Parameters: A Scientist's Guide

The success and efficiency of the nucleophilic substitution hinge on the careful selection of several key parameters. Understanding the role of each component allows for rational optimization and troubleshooting.

| Parameter | Recommended Choice & Rationale |

| Nucleophile | O-Nucleophiles (Phenols, Alcohols), N-Nucleophiles (Amines, Azoles), S-Nucleophiles (Thiols), C-Nucleophiles (Cyanide) . The choice is broad. Nucleophilicity is key; stronger nucleophiles generally react faster. For weaker nucleophiles like phenols or anilines, a base is required for deprotonation to generate the more potent nucleophilic anion (phenoxide, anilide). |

| Solvent | Polar Aprotic Solvents (DMF, DMSO, Acetonitrile, THF) . These solvents are ideal as they effectively solvate the counter-ion of the base without forming strong hydrogen bonds with the nucleophile, thus preserving its reactivity.[6][7] DMF and DMSO are particularly effective at dissolving a wide range of reagents and facilitating SNAr reactions, which often require elevated temperatures.[7] |

| Base | Weak Inorganic Bases (K₂CO₃, Cs₂CO₃) or Strong Bases (NaH, t-BuOK) . The base's primary role is to deprotonate the nucleophile (if it has an acidic proton) or to act as an acid scavenger. Cesium carbonate (Cs₂CO₃) is often superior for O- and N-arylations due to its high solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the corresponding anion.[8] For C-C couplings or less acidic nucleophiles, a stronger base like sodium hydride may be necessary.[7] |

| Temperature | Room Temperature to 120 °C . The activation energy for breaking the aromaticity in the first step can be significant. While some reactions with potent nucleophiles may proceed at room temperature, heating is commonly required to achieve a reasonable reaction rate.[7] Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal temperature and prevent decomposition. |

| Catalysis | Typically Uncatalyzed (SNAr) or Metal-Catalyzed (Cross-Coupling) . For direct SNAr with O, N, and S nucleophiles, a catalyst is often unnecessary due to the activated nature of the triazole ring. However, for forming C-C or C-N bonds with aryl partners (e.g., from boronic acids), transition-metal catalysis (e.g., Copper or Palladium) is the method of choice.[9][10][11] These are distinct from SNAr and fall under categories like Chan-Evans-Lam (for N-arylation) or Suzuki/Sonogashira (for C-C coupling).[9] |

Experimental Protocols & Application Notes

The following protocols provide a robust starting point for various transformations. Researchers should consider these as templates to be optimized for their specific substrates.

General Experimental Workflow

The logical flow from setup to purification is critical for reproducible success.

Caption: Standard laboratory workflow for nucleophilic substitution reactions.

Protocol 1: O-Arylation with Substituted Phenols

This procedure is adapted from established methods for the synthesis of aryloxy-azines and provides a reliable route to 3-aryloxy-1,2,4-triazoles.[8][12]

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.1 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), and anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (approx. 0.1 M concentration relative to the triazole).

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Add 3-bromo-1,2,4-triazole (1.0 eq.) to the flask.

-

Heat the reaction mixture to 40-80 °C in an oil bath. The optimal temperature may vary depending on the phenol's electronic properties.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting 3-bromo-1,2,4-triazole is fully consumed (typically 2-12 hours).

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired 3-aryloxy-1,2,4-triazole.

Scientist's Notes:

-

Causality: Cesium carbonate is used because it is a moderately strong base that readily deprotonates the phenol to the more nucleophilic phenoxide. Its solubility in THF/DMF is higher than K₂CO₃, leading to more efficient reactions.[8]

-

Troubleshooting: If the reaction is sluggish, particularly with electron-poor phenols, consider switching the solvent to DMF or DMSO and increasing the temperature. Ensure all reagents and the solvent are anhydrous, as water can quench the phenoxide.

Protocol 2: N-Substitution with Aliphatic and Aromatic Amines

This protocol outlines a general procedure for the synthesis of 3-amino-1,2,4-triazole derivatives.

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 3-bromo-1,2,4-triazole (1.0 eq.) in a suitable solvent such as ethanol or DMF.

-

Add the desired amine nucleophile (1.2-1.5 eq.).

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.). The base is crucial for scavenging the HBr formed during the reaction.

-

Stir the reaction mixture at a temperature ranging from room temperature to reflux (e.g., 80 °C), depending on the amine's reactivity. Aromatic amines typically require more forcing conditions than aliphatic amines.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to afford the desired 3-amino-1,2,4-triazole.[6]

Scientist's Notes:

-

Causality: A base is required to neutralize the HBr byproduct, which would otherwise protonate the amine nucleophile, rendering it unreactive. A non-nucleophilic base like DIPEA is chosen to avoid competing with the desired amine nucleophile.

-

Trustworthiness: This protocol is self-validating. The progress can be clearly tracked by the disappearance of the starting material and the appearance of a new, more polar spot (for primary/secondary amines) on the TLC plate.

Protocol 3: S-Arylation with Thiols

This protocol describes the synthesis of 3-(arylthio)-1,2,4-triazoles, valuable intermediates in drug discovery.

Step-by-Step Methodology:

-

To a solution of the thiol (1.1 eq.) in DMF, add a base such as potassium carbonate (1.5 eq.) or sodium hydride (NaH, 1.2 eq., handle with extreme care) at 0 °C.

-

Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the thiolate anion.

-

Add a solution of 3-bromo-1,2,4-triazole (1.0 eq.) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Gentle heating (50-70 °C) may be required for less reactive thiols.

-

Monitor the reaction to completion by TLC or LC-MS.

-

Carefully quench the reaction by pouring it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

Scientist's Notes:

-

Causality: Thiols are more acidic than alcohols or amines, but deprotonation to the highly nucleophilic thiolate is still necessary for an efficient reaction. NaH provides irreversible deprotonation, driving the reaction forward. For sensitive substrates, a weaker base like K₂CO₃ is a safer choice.

-

Alternative: Microwave-assisted S-arylation protocols using copper catalysts have been developed and can significantly reduce reaction times.[13]

Protocol 4: C-C Bond Formation via Cyanation

The introduction of a nitrile group opens up a vast array of further chemical transformations. The Rosenmund-von Braun reaction is a classic method for this transformation on aryl halides.[14][15]

Step-by-Step Methodology:

-

Strictly under an inert atmosphere (N₂ or Ar) , add 3-bromo-1,2,4-triazole (1.0 eq.) and copper(I) cyanide (CuCN, 1.2-1.5 eq.) to a flame-dried flask.

-

Add a high-boiling polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to a high temperature (typically 120-160 °C).

-

Monitor the reaction carefully by TLC or LC-MS (a typical workup for analysis involves taking an aliquot, quenching with an ammonia/ammonium chloride solution, and extracting with ethyl acetate). The reaction can take several hours.

-

Once complete, cool the dark mixture to room temperature.

-

Pour the reaction mixture into an aqueous solution of ferric chloride and HCl or a concentrated ammonia solution to complex the copper salts and facilitate their removal.

-

Extract the product thoroughly with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to yield 3-cyano-1,2,4-triazole.

Scientist's Notes:

-

Causality: This reaction is not a simple SNAr. It involves an oxidative addition/reductive elimination cycle with the copper(I) cyanide. The high temperature is necessary to overcome the energy barrier for this process.

-

Safety: Copper cyanide is highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The workup procedure should be designed to neutralize any residual cyanide.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Reaction or Low Conversion | 1. Insufficient temperature.2. Deactivated nucleophile (e.g., electron-poor phenol/aniline).3. Poor quality reagents (wet solvent/base).4. Nucleophile protonated by byproduct. | 1. Increase reaction temperature in 10-20 °C increments.2. Switch to a more forcing solvent like DMSO. Use a stronger base (e.g., NaH instead of K₂CO₃).3. Ensure all reagents and solvents are anhydrous.4. Ensure at least a stoichiometric amount of base is used to scavenge HBr. |

| Multiple Products / Side Reactions | 1. N1 vs. N4 substitution on the triazole ring by the nucleophile.2. Decomposition at high temperatures.3. The nucleophile has multiple reactive sites. | 1. This is less common for C3 substitution but possible. Analyze byproducts by NMR/MS. Consider metal-catalyzed N-arylation for specific regioselectivity.[9]2. Reduce reaction temperature and increase reaction time.3. Use a protecting group strategy for the nucleophile. |

| Difficulty in Purification | 1. Product is highly polar.2. Residual copper salts (for cyanation).3. Base or starting material co-elutes with the product. | 1. Use a more polar eluent system for column chromatography (e.g., DCM/Methanol).2. Perform a thorough aqueous workup with an ammonia solution to remove copper salts before chromatography.3. Perform an aqueous wash during workup (e.g., dilute acid to remove a basic starting material, or dilute base to remove an acidic one). |

References

- Current time inform

- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Omega.

- Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides - PMC.

- Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC.

- A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Arom

- synthesis of 1,2,4 triazole compounds. ISRES.

- SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY.

- Synthesis of highly substituted 1,2,4-triazoles 3.

- NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chinese Chemical Society.

- Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.

- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. PubMed.

- Nucleophilic Arom

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- 3-bromo-1H-1,2,4-triazol-5-amine. Sigma-Aldrich.

- A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles.

- Pd-Catalysis in Cyanide-free Synthesis of Nitriles

- Nucleophilic Substitution Reactions. University of Illinois Chicago.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.

- Synthesis of substituted N-heterocycles by N-aryl

- Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC.

- Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia.

- Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry.

- Technical Support Center: Regioselectivity in Reactions of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Benchchem.

- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC.

- Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed.

- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. J Org Chem.

- Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC.

- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.

- Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkyl

- Microwave-Assisted, Copper-Catalyzed Domino O–H/C–H Arylation Reaction toward the Synthesis of Oxygen-Doped Polyaromatic Mol. The Journal of Organic Chemistry.

- Microwave efficient S-arylation of thiols with aryl iodides using supported metal nanoparticles.

- Plausible reaction mechanism for arylation of 1,2,4-triazole.

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

- (PDF) C-Cyanation with 1-Cyanobenzotriazole.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 11. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microwave efficient S-arylation of thiols with aryl iodides using supported metal nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

Application Note: Functionalization Strategies for the 1-Methylcyclopropyl Triazole Ring

This guide details the functionalization and synthesis strategies for the 1-methylcyclopropyl-1,2,4-triazole scaffold. This structural motif is a critical pharmacophore in modern agrochemical (fungicides/insecticides) and pharmaceutical (antifungal CYP51 inhibitors) discovery, prized for its metabolic stability compared to isopropyl or ethyl analogues.

Executive Summary & Strategic Rationale

The 1-methylcyclopropyl-1,2,4-triazole moiety represents a "privileged scaffold" in bioactive small molecules. The geminal disubstitution (methyl + triazole) on the cyclopropane ring introduces significant steric bulk and conformational rigidity, locking the pharmacophore into a bioactive conformation while blocking metabolic oxidation sites common in alkyl chains (e.g., the methine proton of an isopropyl group).

However, this steric congestion presents a synthetic challenge: Direct nucleophilic substitution (SN2) to attach a triazole to a 1-methylcyclopropyl halide is kinetically disfavored due to the quaternary center and I-strain. Therefore, successful functionalization requires a "Construct-then-Diversify" strategy:

-

De Novo Construction: Building the triazole ring onto the cyclopropyl scaffold.

-

Regioselective Functionalization: Modifying the formed triazole ring at the N1, N2, or C5 positions using steric control and transition-metal catalysis.

Core Synthesis Protocols: Constructing the Scaffold

Because direct coupling is difficult, the industry-standard approach involves constructing the triazole ring from a cyclopropyl precursor.

Protocol A: The "Bottom-Up" Cyclization (Acid Chloride Route)

This is the most robust method for generating the 1-methylcyclopropyl-triazole core on a multi-gram scale. It avoids the failure modes of SN2 displacement at a quaternary center.

Mechanism: Acylation of semicarbazide followed by base-mediated dehydrative cyclization.

Reagents & Materials:

-

Precursor: 1-Methylcyclopropanecarbonyl chloride (CAS: 1648-55-1).

-

Reagents: Semicarbazide hydrochloride, NaOH (aq), 1,4-Dioxane.

-

Equipment: Jacketed glass reactor (0.5 – 5 L), reflux condenser, pH meter.

Step-by-Step Procedure:

-

Acylation:

-

Charge a reactor with Semicarbazide HCl (1.0 equiv) and 1,4-Dioxane (3 vol).

-

Add NaOH (2.0 equiv, 20% aq. solution) dropwise at 0–5°C.

-

Add 1-Methylcyclopropanecarbonyl chloride (1.0 equiv) dropwise over 60 mins, maintaining internal temp <10°C.

-

Critical Control Point: Exotherm control is vital to prevent oligomerization.

-

Stir at 20°C for 3 hours. Filter the white precipitate (acyl semicarbazide intermediate). Wash with cold water and dry.

-

-

Cyclization (Ring Closure):

-

Suspend the intermediate in 10% NaOH (5 vol).

-

Heat to reflux (100°C) for 4–6 hours. The solution will clarify as the triazolone forms.

-

Cool to 20°C and acidify to pH 2.0 with conc. HCl.

-

Filter the resulting precipitate: 3-(1-methylcyclopropyl)-1H-1,2,4-triazol-5-one .

-

-

Aromatization (Optional - to Triazole):

-

If the "one" (carbonyl) is not desired, chlorinate with POCl3 and reduce (H2/Pd-C) or displace with a nucleophile (see Section 3).

-

Functionalization Strategies: Modifying the Triazole

Once the core is built, the challenge shifts to regioselectivity . The 1,2,4-triazole ring has three nitrogen atoms; N1, N2, and N4 are potential reactive sites.

Strategy 1: Regioselective N-Alkylation

Controlling N1 vs. N2 alkylation is the most common problem.

-

N1-Alkylation: Favored by steric relief but often competes with N2.

-

N2-Alkylation: Often thermodynamically favored in neutral conditions.

-

N4-Alkylation: Rare unless specific directing groups are used.

Protocol: High-Fidelity N-Alkylation using Ionic Liquids

Recent data suggests ionic liquids enhance N1-selectivity by stabilizing the specific transition state.

Reaction Matrix:

| Component | Specification | Role |

|---|---|---|

| Substrate | 3-(1-methylcyclopropyl)-1,2,4-triazole | Core Scaffold |

| Electrophile | Alkyl Halide / Benzyl Bromide | Functional Group |

| Base | K₂CO₃ (anhydrous) | Proton Scavenger |

| Solvent | [bmim][PF6] or [Hpy][Br] | Ionic Liquid (Selectivity Enhancer) |

| Conditions | Microwave, 80°C, 10-15 min | Rapid Kinetic Control |

Procedure:

-

Mix substrate (1 mmol), K₂CO₃ (1.5 mmol), and ionic liquid (2 mL) in a microwave vial.

-

Stir for 5 min to form the salt.

-

Add alkyl halide (1.1 mmol).

-

Irradiate at 80°C (Power: 100W) for 10 mins.

-

Extraction: Extract with Et₂O/Hexane (the ionic liquid remains separate and can be recycled).

-

QC: Check regioisomer ratio via 1H NMR (N1-alkyl protons typically shift downfield relative to N2).

Strategy 2: C-H Activation (Late-Stage Diversification)

To add aryl groups to the triazole C5 position without pre-functionalization (like halogenation), use Transition-Metal Catalyzed C-H Activation.

Protocol: Pd-Catalyzed C-H Arylation

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos or PPh₃

-

Base: Cs₂CO₃

-

Coupling Partner: Aryl Iodide

-

Solvent: DMF/Dioxane (1:1) at 120°C.

Mechanistic Insight: The N1-substituent (if present) can act as a directing group, assisting palladium insertion into the C5-H bond.

Visualized Workflows

Diagram 1: Synthesis & Functionalization Logic

This flowchart illustrates the decision matrix for building vs. modifying the scaffold.

Caption: Step-wise construction from acid chloride precursors followed by divergent functionalization pathways.

Analytical Validation (QC)

Distinguishing regioisomers (N1 vs N2) is the most critical analytical challenge.

| Method | N1-Isomer Characteristics | N2-Isomer Characteristics |

| ¹H NMR | Alkyl protons (N-CH₂) often appear downfield (δ 4.0–4.2 ppm). | Alkyl protons often appear upfield (δ 3.8–4.0 ppm). |

| ¹³C NMR | C5 carbon signal is typically shielded . | C5 carbon signal is typically deshielded . |

| NOE (1D) | Strong NOE between N-alkyl protons and C5-H (or C5-substituent). | Weak or no NOE between N-alkyl protons and C5-H due to distance. |

| X-Ray | Definitive confirmation (requires single crystal). | Definitive confirmation. |

Self-Validating Check:

-

Synthesize the N2-isomer intentionally (using a non-selective base like NaH in DMF) to use as a reference standard for HPLC.

-

The N1 isomer is usually more polar on Reverse Phase HPLC (elutes earlier) compared to the N2 isomer, though this depends on the specific R-groups.

References

-